![molecular formula C14H16BrN3O3 B3848394 N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide](/img/structure/B3848394.png)
N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide
Overview
Description
N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide, also known as BMH, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMH is a hydrazone derivative that has been synthesized through a simple and efficient method, making it an attractive candidate for research purposes.
Mechanism of Action
The mechanism of action of N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects
N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been shown to have various biochemical and physiological effects on the body. In vitro studies have shown that N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide inhibits the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. In addition, N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has several advantages for lab experiments, including its simple and efficient synthesis method, high yields and purity, and potential applications in various fields. However, N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide also has limitations, including its limited solubility in water and its potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments involving N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide.
Future Directions
There are several future directions for the research of N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide, including its potential applications in drug discovery, material science, and catalysis. In drug discovery, N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide could be further investigated as a potential anticancer agent, as well as for its potential use in the treatment of other diseases. In material science, N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide could be investigated for its potential use in the development of new materials with unique properties. In catalysis, N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide could be further investigated as a potential catalyst for the synthesis of various organic compounds.
Conclusion
In conclusion, N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been synthesized through a simple and efficient method, and has been extensively studied for its potential applications in medicinal chemistry, material science, and catalysis. N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been shown to have various biochemical and physiological effects on the body, and has several advantages and limitations for lab experiments. There are several future directions for the research of N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide, which could lead to the development of new drugs, materials, and catalysts.
Scientific Research Applications
N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In catalysis, N'-(5-bromo-2-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been investigated as a potential catalyst for the synthesis of various organic compounds.
properties
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O3/c1-21-12-5-4-11(15)8-10(12)9-16-17-13(19)14(20)18-6-2-3-7-18/h4-5,8-9H,2-3,6-7H2,1H3,(H,17,19)/b16-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFQZIZETNXOLZ-CXUHLZMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)C(=O)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C(=O)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.